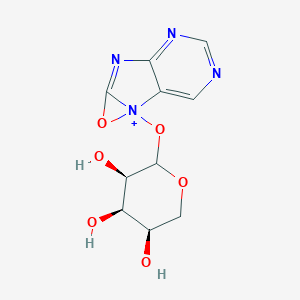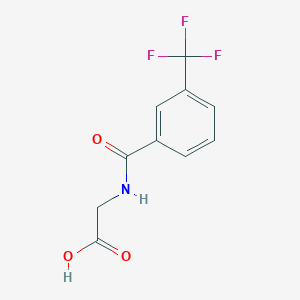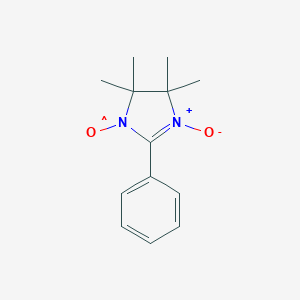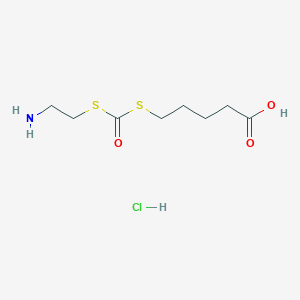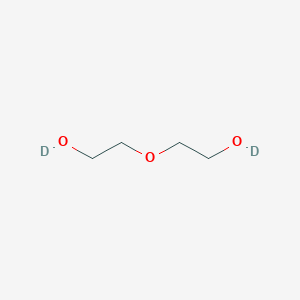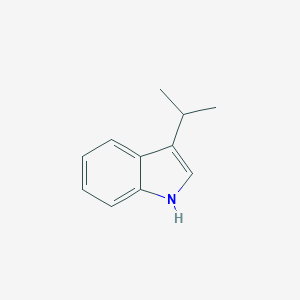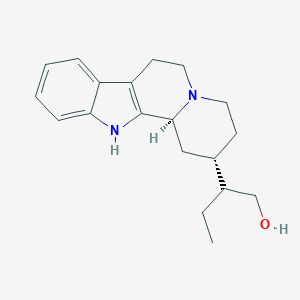
(+)-Dihydroantirhine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Dihydroantirhine is a natural product that is found in the roots of the plant Rauvolfia serpentina. It is a complex molecule that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of (+)-Dihydroantirhine is not yet fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, (+)-Dihydroantirhine has been found to have a number of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be effective in the treatment of various inflammatory conditions. It has also been found to have antihypertensive properties and may be useful in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (+)-Dihydroantirhine for lab experiments is its potency. It has been found to be highly effective in the treatment of cancer and other conditions. However, one of the limitations of (+)-Dihydroantirhine is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
There are numerous future directions for research on (+)-Dihydroantirhine. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
The synthesis of (+)-Dihydroantirhine is a complex process that involves several steps. One of the most common methods of synthesis involves the use of Rauvolfia serpentina root extract as the starting material. The extract is then subjected to a series of chemical reactions that result in the formation of (+)-Dihydroantirhine.
Aplicaciones Científicas De Investigación
The potential uses of (+)-Dihydroantirhine in scientific research are numerous. One of the most promising applications is in the field of cancer research. Studies have shown that (+)-Dihydroantirhine has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
Propiedades
Número CAS |
16049-29-9 |
|---|---|
Nombre del producto |
(+)-Dihydroantirhine |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
Clave InChI |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
SMILES isomérico |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES canónico |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



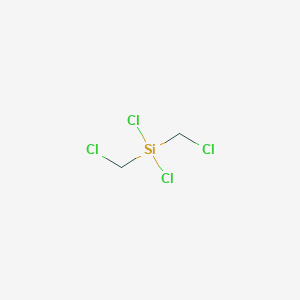
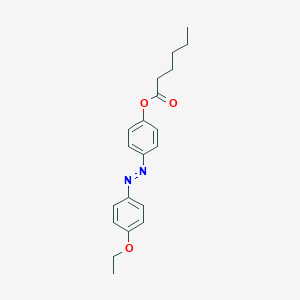
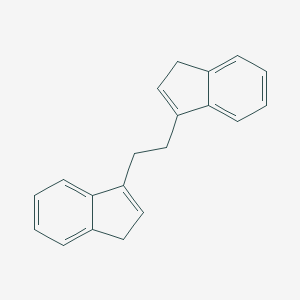
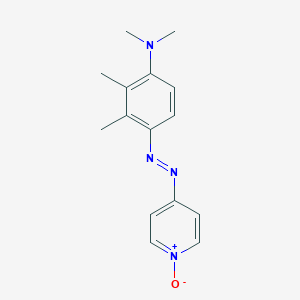
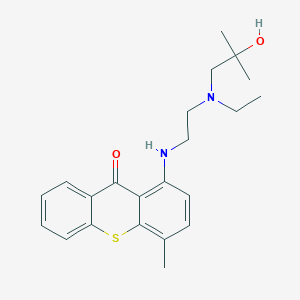
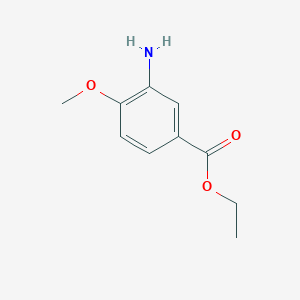
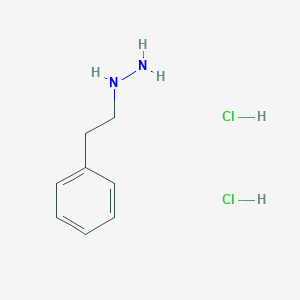
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
